

# Edaravone D5 CAS number and molecular formula.

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## Compound of Interest

Compound Name: *Edaravone D5*

Cat. No.: *B1463254*

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## An In-depth Technical Guide to Edaravone D5

This technical guide provides a comprehensive overview of **Edaravone D5**, a deuterated analog of Edaravone. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and mechanisms of action.

## Core Compound Information

**Edaravone D5** is a stable, isotopically labeled form of Edaravone, a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. The deuteration of the phenyl group provides a valuable tool for pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical assays.

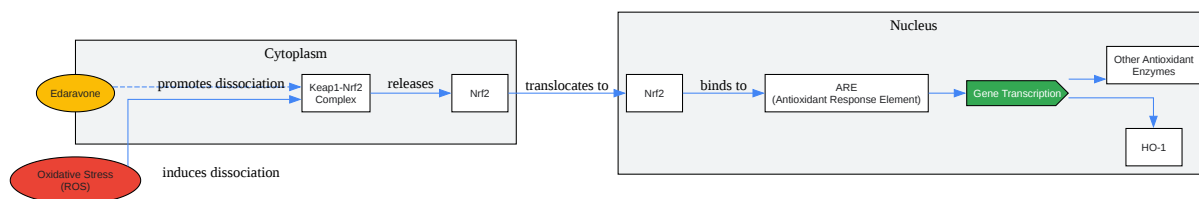
The key chemical and physical properties of **Edaravone D5** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
CAS Number	1228765-67-0	[1][2][3][4][5][6]
Molecular Formula	C <sub>10</sub> H <sub>5</sub> D <sub>5</sub> N <sub>2</sub> O	[2][3][4][5]
Molecular Weight	179.23 g/mol	[1][2][3][4][5]
IUPAC Name	5-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-4H-pyrazol-3-one	[1]
Synonyms	Edaravone-d5, MCI-186-d5	[1][2][6]
Appearance	Pale beige to white solid	[3][7]
Solubility	Soluble in DMSO	[3]
Storage	2-8°C	[3][4]

## Mechanism of Action and Signaling Pathways

Edaravone exerts its neuroprotective effects through multiple mechanisms, primarily centered on its potent antioxidant properties. It functions as a free radical scavenger, mitigating oxidative stress which is a key pathological feature in neurodegenerative diseases.[8] Recent research has elucidated several signaling pathways that are modulated by Edaravone.

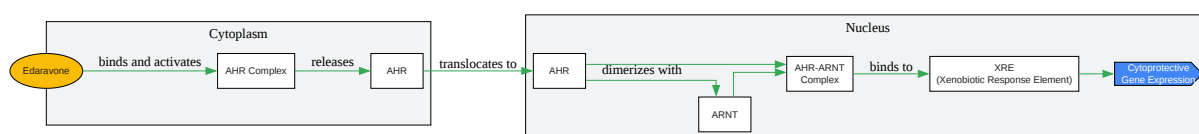
One of the primary mechanisms of Edaravone's action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes, including heme oxygenase-1 (HO-1).[8][9] This pathway enhances the cellular defense against oxidative damage.



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### Edaravone's activation of the Nrf2 signaling pathway.

Recent studies have shown that Edaravone can bind to and activate the Aryl Hydrocarbon Receptor (AHR).<sup>[10][11]</sup> Upon activation, AHR translocates to the nucleus and promotes the expression of cytoprotective genes, some of which overlap with the Nrf2 pathway, further contributing to its antioxidant and neuroprotective effects.<sup>[10][11]</sup>



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### Edaravone's role in the AHR signaling pathway.

Edaravone has also been found to activate the Glial cell line-derived neurotrophic factor (GDNF)/RET signaling pathway.<sup>[12]</sup> This pathway is crucial for the survival and maintenance of

motor neurons. Edaravone's ability to enhance this signaling cascade suggests a neurotrophic mechanism of action, contributing to its therapeutic effects in ALS.[\[12\]](#)

## Experimental Protocols

The following sections detail key experimental methodologies relevant to the study of Edaravone.

A validated, stability-indicating RP-HPLC method is crucial for the accurate quantification of Edaravone in pharmaceutical formulations and biological samples. The following protocol is based on established methods.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

### 3.1.1. Chromatographic Conditions

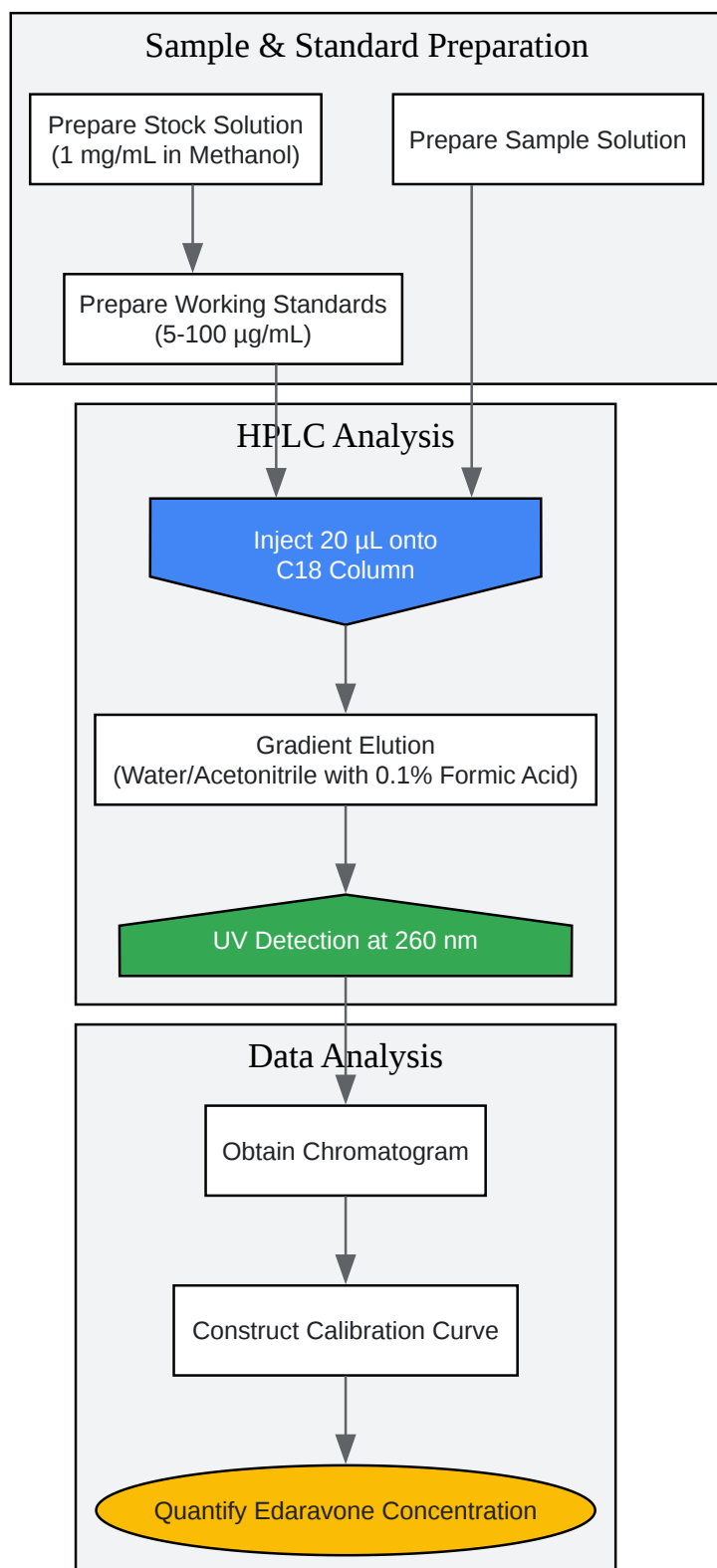
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5  $\mu$ m).[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient Program:
  - 0-5 min: 95% A, 5% B
  - 5-15 min: Linear gradient to 5% A, 95% B
  - 15-20 min: 5% A, 95% B
  - 20-25 min: Linear gradient to 95% A, 5% B
- Flow Rate: 1.0 mL/min.[\[17\]](#)
- Injection Volume: 20  $\mu$ L.[\[17\]](#)
- Column Temperature: 30°C.
- Detection Wavelength: 260 nm.[\[17\]](#)

### 3.1.2. Standard and Sample Preparation

- Stock Solution: Prepare a 1 mg/mL stock solution of **Edaravone D5** in methanol.
- Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve a concentration range of 5-100 µg/mL.
- Sample Preparation: Dilute samples to fall within the linear range of the assay.

### 3.1.3. Method Validation

The method should be validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)



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General workflow for HPLC analysis of Edaravone.

The following protocol is a representative example of Edaravone administration in a mouse model of neurodegeneration, based on published studies.[\[18\]](#)

### 3.2.1. Animal Model

- Species: Mouse (e.g., SCA1 knock-in model).[\[18\]](#)
- Age: 8 weeks at the start of treatment.[\[18\]](#)

### 3.2.2. Dosing and Administration

- Drug Formulation: Edaravone dissolved in saline.
- Dose: 40 mg/kg body weight.[\[18\]](#)
- Route of Administration: Daily intraperitoneal (i.p.) injection.
- Treatment Duration: 95-100 days.[\[18\]](#)
- Control Group: Administered an equivalent volume of saline.

### 3.2.3. Outcome Measures

- Behavioral Tests: Rotarod, open field test, gait analysis.[\[18\]](#)
- Histological Examination: Brain tissue analysis for neurodegeneration markers.
- Biochemical Analyses: Measurement of oxidative stress markers, inflammatory cytokines, and neurotrophic factors.

## Clinical Administration

In clinical settings, Edaravone is administered intravenously or as an oral suspension for the treatment of ALS.[\[19\]](#)

- Intravenous (IV) Infusion: The standard dosage is 60 mg administered over a 60-minute IV infusion.[\[19\]](#)
  - Initial Cycle: Daily for 14 days, followed by a 14-day drug-free period.[\[19\]](#)

- Subsequent Cycles: Daily for 10 of 14 days, followed by a 14-day drug-free period.[19]
- Oral Suspension: An oral formulation is available, with dosing regimens designed to provide comparable exposure to the IV formulation.[20][21]

This technical guide provides a foundational understanding of **Edaravone D5**, its properties, mechanisms, and relevant experimental protocols. For further details, researchers are encouraged to consult the cited literature.

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